molecular formula C26H45NNa2O9S B12761060 Disodium oleamido diethylene glycol 2-sulfosuccinate CAS No. 56388-43-3

Disodium oleamido diethylene glycol 2-sulfosuccinate

Cat. No.: B12761060
CAS No.: 56388-43-3
M. Wt: 593.7 g/mol
InChI Key: PCDVINMRZHPVSF-XXAVUKJNSA-L
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Description

Disodium oleamido diethylene glycol 2-sulfosuccinate (INCI name: Disodium oleamido PEG-2 sulfosuccinate) is a sulfosuccinate-based anionic surfactant with the molecular formula C₂₆H₄₅NNa₂O₉S and a molecular weight of 593.69 g/mol . It is synthesized through the ethoxylation of oleamide, followed by esterification with maleic anhydride and sulfonation using sodium thiosulfate. This compound is characterized by its mildness and high foaming capacity, making it a preferred ingredient in shampoos, skincare products, and other personal care formulations where gentle cleansing and rich lather are required .

Properties

CAS No.

56388-43-3

Molecular Formula

C26H45NNa2O9S

Molecular Weight

593.7 g/mol

IUPAC Name

disodium;4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-18-19-35-20-21-36-26(31)23(22-25(29)30)37(32,33)34;;/h9-10,23H,2-8,11-22H2,1H3,(H,27,28)(H,29,30)(H,32,33,34);;/q;2*+1/p-2/b10-9-;;

InChI Key

PCDVINMRZHPVSF-XXAVUKJNSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium oleamido diethylene glycol 2-sulfosuccinate typically involves the reaction of oleic acid with diethylene glycol and sulfamic acid. The process can be summarized in the following steps:

    Esterification: Oleic acid reacts with diethylene glycol to form oleamido diethylene glycol.

    Sulfonation: The resulting oleamido diethylene glycol is then reacted with sulfamic acid to introduce the sulfonate group.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium oleamido diethylene glycol 2-sulfosuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium oleamido diethylene glycol 2-sulfosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of disodium oleamido diethylene glycol 2-sulfosuccinate is its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an effective surfactant, emulsifying and dispersing hydrophobic substances in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their solubilization and removal .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between disodium oleamido diethylene glycol 2-sulfosuccinate and related compounds:

Compound Name Molecular Formula Key Functional Groups Primary Applications
This compound C₂₆H₄₅NNa₂O₉S Oleamide, PEG-2, sulfosuccinate Shampoos, skincare (mild surfactant)
Disodium oleamido monoethanolamine sulfosuccinate Not fully disclosed¹ Oleamide, monoethanolamine, sulfosuccinate Personal care (emulsifier, foam booster)
Disodium mono(2-ethylhexyl) sulfosuccinate C₁₂H₂₀Na₂O₇S 2-ethylhexyl, sulfosuccinate Pharmaceuticals (stool softener)
Disodium oleamido MIPA sulfosuccinate² Not disclosed Oleamide, monoisopropanolamine (MIPA), sulfosuccinate Medicated washes (e.g., Sumadan®)

¹Molecular details for disodium oleamido monoethanolamine sulfosuccinate are incomplete in available sources, though its CAS number is 68479-64-1 . ²Found in Sumadan® Wash, a topical formulation for acne and rosacea .

Key Observations:
  • Backbone Variations: The target compound uses PEG-2 (diethylene glycol) as a hydrophilic linker, whereas analogs like disodium oleamido monoethanolamine sulfosuccinate incorporate monoethanolamine (MEA) or monoisopropanolamine (MIPA). These substitutions influence solubility and compatibility with other ingredients .
  • Alkyl Chain Differences: Disodium mono(2-ethylhexyl) sulfosuccinate features a branched 2-ethylhexyl group, which reduces water solubility compared to oleamide derivatives but enhances lipid solubility, making it suitable for pharmaceutical laxatives .

Performance and Application Profiles

Foaming and Mildness:
  • Disodium mono(2-ethylhexyl) sulfosuccinate exhibits weaker foaming but stronger emulsifying properties, primarily used in non-cosmetic applications like stool softeners .
  • Disodium oleamido MIPA sulfosuccinate balances mildness with stability in medicated formulations, as seen in Sumadan® Wash, which combines surfactants with active ingredients like sulfur and sulfacetamide .
Stability and Compatibility:
  • The PEG-2 group in the target compound enhances compatibility with cationic and nonionic surfactants, allowing versatile formulation in rinse-off products .
  • Monoethanolamine (MEA) and MIPA variants may offer better viscosity control in leave-on products but require pH adjustments to avoid precipitation .

Biological Activity

Disodium oleamido diethylene glycol 2-sulfosuccinate (also known as Disodium oleamido diethylene glycol sulfosuccinate) is a surfactant and emulsifying agent primarily used in cosmetic and personal care formulations. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

  • Molecular Formula : C26H47NO9S.2Na
  • CAS Number : 68227-80-5
  • SMILES Notation : CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)CC(C(=O)O)S(=O)(=O)O

This compound features a long-chain fatty acid (oleamide) linked to a sulfosuccinate moiety, which contributes to its surfactant properties. The structure allows for both hydrophilic and lipophilic interactions, making it effective in stabilizing emulsions.

1. Surfactant Properties

This compound exhibits excellent surfactant properties, which facilitate the formation and stabilization of emulsions in cosmetic formulations. Its ability to reduce surface tension enhances the solubility of active ingredients, promoting better absorption through the skin.

2. Skin Compatibility and Irritation Potential

Studies have indicated that this compound has a low irritation potential when used at appropriate concentrations in cosmetic products. According to safety assessments, it is generally well-tolerated by the skin, with minimal sensitization reported in clinical studies involving patch testing .

Case Study 1: Cosmetic Formulation Efficacy

A study evaluated the efficacy of a formulation containing this compound as an emulsifier in a moisturizing cream. The formulation was tested on a cohort of 50 participants over four weeks. Results indicated:

  • Improved Skin Hydration : Measured by corneometry, hydration levels increased by an average of 30% after four weeks.
  • User Satisfaction : 85% of participants reported improved skin texture and reduced dryness.

Case Study 2: Sensitization Assessment

A clinical trial assessed the sensitization potential of this compound in individuals with known sensitivities to surfactants. The study involved:

  • Participants : 100 individuals with a history of cosmetic allergies.
  • Methodology : Patch tests were conducted using varying concentrations (0.5%, 1%, and 2%).
  • Findings : No significant reactions were observed at concentrations up to 1%, suggesting a favorable safety profile for cosmetic use .

Comparative Analysis with Other Surfactants

PropertyThis compoundSodium Lauryl SulfateCocamidopropyl Betaine
Skin Irritation PotentialLowModerateLow
Surfactant EfficacyHighHighModerate
Emulsification CapabilityExcellentGoodGood
Antioxidant ActivityPotentially presentLimitedModerate

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